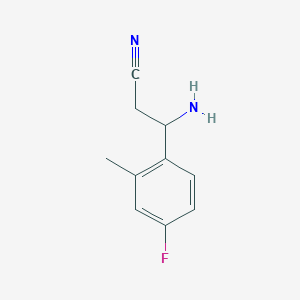
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hcl
Description
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-amino-3-(4-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
XTHOCRCVRJWZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable amine and a nitrile source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile
- 3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile
- 3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and can enhance its binding affinity to biological targets compared to its chloro, bromo, and methoxy analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


